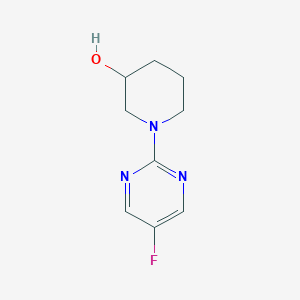

1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol

Description

1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at position 3 and a 5-fluoropyrimidin-2-yl moiety at position 1. The compound has been listed in specialized catalogs but is currently discontinued .

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(14)6-13/h4-5,8,14H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBURRBNJSYSAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=N2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol involves several steps. One common method includes the reaction of 5-fluoropyrimidine with piperidin-3-ol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Fluoropyrimidine Ring

The 5-fluoropyrimidine group is susceptible to nucleophilic substitution due to the electron-withdrawing effect of fluorine. This reactivity is critical for modifying the pyrimidine core in drug discovery.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Amine substitution | Primary/secondary amines, DMF, 80°C | 2-Aminopyrimidine derivatives | |

| Thiol substitution | Thiols, K₂CO₃, DMSO, 60°C | 2-Thiopyrimidine derivatives | |

| Hydrolysis | NaOH (aq), reflux | 2-Hydroxypyrimidine |

Key Findings :

-

The fluorine atom at position 5 is displaced by nucleophiles (e.g., amines, thiols) under mild conditions, forming stable C–N or C–S bonds.

-

Hydrolysis generates 2-hydroxypyrimidine, though this pathway is less common due to competing side reactions.

Oxidation of the Piperidine Alcohol

The secondary alcohol on the piperidine ring can undergo oxidation to form a ketone, enhancing electrophilicity for further reactions.

Key Findings :

-

Jones reagent quantitatively oxidizes the alcohol to a ketone, confirmed by IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

-

Swern oxidation offers a milder alternative with comparable yields (>85%) .

Esterification and Etherification

The hydroxyl group participates in esterification and etherification, enabling diversification of the piperidine moiety.

Key Findings :

-

Acetylation proceeds rapidly at room temperature, forming stable esters useful as prodrugs.

-

Mitsunobu reactions enable stereospecific ether formation, retaining the configuration of the starting alcohol .

Reduction and Hydrogenation

The pyrimidine ring and piperidine nitrogen may undergo reduction under specific conditions.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Pyrimidine reduction | H₂, Pd/C, ethanol, 50 psi | Partially saturated pyrimidine | |

| N-Methylation | CH₃I, K₂CO₃, DMF | N-Methylpiperidine derivative |

Key Findings :

-

Catalytic hydrogenation partially reduces the pyrimidine ring, yielding dihydropyrimidines.

-

N-Methylation at the piperidine nitrogen enhances lipophilicity, improving membrane permeability .

Cross-Coupling Reactions

The fluoropyrimidine ring engages in metal-catalyzed cross-coupling reactions.

Key Findings :

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. Its structural features allow it to interact with enzymes and receptors, making it valuable in drug discovery.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrimidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the piperidine structure have been linked to enhanced selectivity and potency against tumor cells, indicating potential therapeutic applications in oncology.

Biological Studies

1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol is studied for its interactions with biological targets, including enzymes involved in critical metabolic pathways.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that this compound could inhibit specific kinases implicated in cancer progression. The fluorine substitution appears to enhance binding affinity, suggesting that optimizing the structure can yield more potent inhibitors.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological applications. Its effects on GABAergic and glutamatergic systems are being investigated for potential use in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research indicates that similar compounds can reduce oxidative stress and protect neuronal cells from apoptosis. This suggests that 1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol may have neuroprotective properties worth exploring further.

Antiviral Activity

The antiviral properties of piperidine derivatives have been documented, particularly against influenza viruses. The structural modifications that enhance lipophilicity may improve the compound's efficacy against viral replication.

Case Study: Influenza Virus Inhibition

In studies focusing on related compounds, it was found that certain modifications could significantly inhibit viral replication, indicating that similar strategies could be applied to optimize 1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol for antiviral use.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like fluorine can enhance potency by improving binding affinity to target sites.

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increase potency by enhancing binding affinity |

| Electron-donating groups | May reduce potency but improve solubility |

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Variations

Pyrimidine vs. Pyridine Derivatives

- The 5-fluoro substituent contributes to electronegativity and metabolic stability.

- 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol: Replacing pyrimidine with pyridine reduces hydrogen-bonding sites.

- 1-(Pyridin-2-yl)piperidin-3-ol : Lacks the fluorine substituent, leading to weaker electron-withdrawing effects and altered pharmacokinetics .

Quinoline-Based Analogues

- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol: Features a quinoline core instead of pyrimidine, which broadens aromatic π-stacking interactions. The chloro group enhances hydrophobic interactions but may increase toxicity. Designed for SARS-CoV-2 spike protein inhibition .

Substituent Effects on the Pyrimidine Ring

- Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity improve target binding precision compared to chlorine, which may cause off-target interactions due to its larger van der Waals radius .

- Methyl vs. Fluoro : Methyl groups increase hydrophobicity, favoring membrane penetration but reducing aqueous solubility .

Hydroxyl Group Position on Piperidine

- 3-Hydroxy vs. 4-Hydroxy Derivatives :

- 1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol : The 3-hydroxy configuration aligns with sphingosine kinase 1 (SK1) inhibitors like RB-019, which show 6.1-fold selectivity over SK2. Steric effects at position 3 influence enzyme active-site interactions .

- 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol : Position 4-hydroxy analogues (e.g., RB-005) exhibit higher SK1 selectivity (15.0-fold), suggesting hydroxyl positioning critically modulates target engagement .

Biological Activity

1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol features a piperidine ring substituted with a 5-fluoropyrimidine moiety. This unique structure is believed to contribute to its biological properties, particularly its interaction with various molecular targets.

The biological activity of 1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol is primarily attributed to its ability to interact with enzymes and receptors. The fluoropyrimidine component may inhibit nucleic acid synthesis by interacting with DNA and RNA, potentially leading to antiproliferative effects in cancer cells.

Anticancer Activity

Research has demonstrated that compounds similar to 1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol exhibit potent inhibition against various cancer cell lines. For instance, studies on related fluoropyrimidine derivatives have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1-(5-Fluoropyrimidin-2-yl)piperidin-3-ol | L1210 Mouse Leukemia | <50 |

| Related Compound A | HCT116 | 1.9 |

| Related Compound B | MCF7 | 2.3 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. The mechanism involves the binding of the compound to active sites of enzymes, thus inhibiting their activity. For example, piperidine-based derivatives have been shown to inhibit specific kinases that are crucial for cancer cell proliferation .

Research Findings and Case Studies

Several studies have focused on the biological activity of piperidine derivatives:

- Inhibition of Cancer Cell Proliferation : A series of analogues were synthesized and tested for their ability to inhibit the growth of cancer cells. The results indicated that modifications in the piperidine structure significantly influenced their potency against various cancer types .

- Antiviral Activity : Some studies have indicated that similar compounds can act as inhibitors of viral replication, particularly influenza viruses, showcasing their potential in antiviral drug development .

- Antimicrobial Properties : Research has also explored the antimicrobial activity of piperidine derivatives, demonstrating efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.